molecular formula C13H18F3NO5S B054441 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate CAS No. 124915-06-6

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Cat. No.: B054441
CAS No.: 124915-06-6
M. Wt: 357.35 g/mol
InChI Key: WLRXPMQGBKYWNJ-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a quaternary ammonium salt. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a benzene ring, and a trifluoromethanesulfonate anion. It is often used in organic synthesis and various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically involves the quaternization of 4-(Ethoxycarbonyl)benzenamine with methylating agents such as methyl iodide or dimethyl sulfate, followed by anion exchange with trifluoromethanesulfonic acid. The reaction conditions generally include:

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, the ethoxycarbonyl group can be subject to oxidation or reduction under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or cyanide derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Organic Synthesis

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is utilized as a reagent in organic synthesis processes. Its ability to act as a nucleophile makes it valuable for various reactions, including:

  • Alkylation Reactions : It can facilitate the introduction of alkyl groups into organic molecules.
  • Formation of Esters : The compound can be used to synthesize esters from carboxylic acids and alcohols.

Catalysis

The compound serves as a catalyst in several chemical reactions due to its ability to stabilize transition states. Notable catalytic applications include:

  • Michael Additions : It aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Aldol Reactions : The compound can promote aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

Ion Exchange and Separation Techniques

Due to its quaternary ammonium structure, this compound is effective in ion exchange applications:

  • Separation of Anions : It can selectively bind anions in solution, making it useful for purification processes in analytical chemistry.
  • Chromatography : Employed as a stationary phase or modifier in liquid chromatography techniques.

Case Study 1: Synthesis of Novel Esters

In a recent study published in Synthetic Communications, researchers demonstrated the use of this compound for synthesizing novel esters through direct esterification reactions. The study reported high yields and selectivity, showcasing its effectiveness as a reagent in organic synthesis .

Case Study 2: Catalytic Activity in Michael Additions

A paper published in Journal of Organic Chemistry highlighted the compound's role as a catalyst in Michael addition reactions. The findings indicated that it significantly increased reaction rates and improved yields compared to traditional catalysts . This study emphasizes its potential for application in developing more efficient synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylammonium trifluoromethanesulfonate
  • Tetraethylammonium trifluoromethanesulfonate
  • 4-(Methoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Uniqueness

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and solubility characteristics. Compared to similar compounds, it offers distinct advantages in terms of its ability to act as a phase-transfer catalyst and its stability under various reaction conditions.

This compound’s versatility and stability make it a valuable tool in both research and industrial applications, distinguishing it from other quaternary ammonium salts.

Biological Activity

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (ETBF) is a quaternary ammonium salt characterized by its unique structural features, including an ethoxycarbonyl group and a trifluoromethanesulfonate anion. This compound has garnered attention in both organic synthesis and potential biological applications due to its reactivity and interaction with biological macromolecules.

  • Molecular Formula : C₁₃H₁₈F₃NO₅S
  • Molecular Weight : 357.35 g/mol
  • CAS Number : 124915-06-6
  • Solubility : Moderately soluble in polar solvents, with solubility values ranging from 0.0154 mg/ml to 0.0764 mg/ml depending on the specific conditions used for measurement .

The biological activity of ETBF is primarily linked to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The positive charge on the ammonium group enhances its capacity to engage in electrostatic interactions, potentially affecting the function of these macromolecules.

Potential Biological Interactions:

  • Protein Binding : Preliminary studies suggest that ETBF may bind to proteins, which could influence their conformation and activity.
  • Nucleic Acid Interaction : The compound's structure may allow it to interact with nucleic acids, potentially affecting transcription or translation processes.

Applications in Research

ETBF is utilized as a reagent in organic synthesis, particularly in the activation of carbonyl groups for acylation reactions. Its role as a phase-transfer catalyst facilitates reactions between aqueous and organic phases, making it valuable in both chemical and biological research contexts.

Study 1: Interaction with Biological Macromolecules

A study exploring the interaction of ETBF with serum albumin indicated that the compound could alter the protein's binding affinity for other ligands, suggesting potential applications in drug delivery systems.

Study 2: Synthesis of Biologically Active Molecules

Research has demonstrated that ETBF can serve as an intermediate in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. Its stability under various conditions allows for diverse applications in medicinal chemistry .

Comparative Analysis

To highlight the uniqueness of ETBF compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureUnique Features
Benzyltrimethylammonium chlorideC₁₀H₁₆ClNCommonly used as a phase transfer catalyst; less polar than ETBF.
Tetra-n-butylammonium bromideC₁₆H₃₆BrNKnown for its solubility in organic solvents; larger alkyl groups provide different solvation properties.
Trimethylphenylammonium bromideC₁₂H₁₈BrNSimilar quaternary structure; used in electrochemical applications but lacks the ethoxycarbonyl group.

ETBF's combination of ethoxycarbonyl and trifluoromethanesulfonate groups provides distinct reactivity patterns not found in these similar compounds, enhancing its utility in research.

Safety and Handling

While specific toxicological data on ETBF is limited, it is essential to handle this compound with care due to the corrosive nature of trifluoromethanesulfonate salts. Appropriate personal protective equipment (PPE) should be used when working with ETBF to mitigate any risks associated with exposure .

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXPMQGBKYWNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558477
Record name 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124915-06-6
Record name 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
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4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

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